molecular formula C15H21FN2O11 B235036 5'-O-beta-D-Galactosyl-5-fluorouridine CAS No. 149965-92-4

5'-O-beta-D-Galactosyl-5-fluorouridine

Cat. No. B235036
CAS RN: 149965-92-4
M. Wt: 424.33 g/mol
InChI Key: BTPARJRXLUUYJW-FQKYAJAOSA-N
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Description

5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug that can be converted by the enzyme beta-D-galactosidase to the potent antineoplastic drug 5-fluorouridine . The prodrug is more than 100 times less toxic than the drug to bone marrow cells in Balb/c mice .


Synthesis Analysis

The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine involves the enzyme beta-D-galactosidase. This enzyme catalyzes the conversion of the prodrug to the active antineoplastic drug 5-fluorouridine . In one study, 5’-O-beta-D-Galactosyl-floxuridine, a potential novel prodrug, was synthesized with a yield of 75% through beta-galactosidase-catalyzed transgalactosylation .


Molecular Structure Analysis

The molecular formula of 5’-O-beta-D-Galactosyl-5-fluorouridine is C15H21FN2O11 . The exact mass of the molecule is not provided in the search results.


Chemical Reactions Analysis

The main chemical reaction involving 5’-O-beta-D-Galactosyl-5-fluorouridine is its conversion to 5-fluorouridine by the enzyme beta-D-galactosidase . This reaction is crucial for the prodrug’s antineoplastic activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-beta-D-Galactosyl-5-fluorouridine include a molecular weight of 424.33 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Antineoplastic Prodrug Application

“Gal-furd” functions as a prodrug that can be converted by the enzyme β-d-galactosidase into the potent antineoplastic drug 5-fluorouridine. This conversion process allows for targeted drug delivery, as the prodrug is significantly less toxic than the active drug to bone marrow cells in mice, enhancing its potential for use in cancer treatment .

Synthesis of Anticancer Derivatives

The compound has been utilized in the synthesis of galactosylated derivatives of anticancer drugs, such as fluorouridine. These derivatives are synthesized with high yields, indicating a promising method for producing anticancer agents with potentially improved properties .

Anti-HIV Drug Derivative Synthesis

“Gal-furd” has also been used to synthesize derivatives of anti-HIV drugs, showcasing its versatility in drug development. The synthesis process yields significant amounts of these derivatives, which could lead to new treatments for HIV .

Enzyme-Catalyzed Regioselective Galactosylation

The compound has been involved in studies demonstrating highly regioselective galactosylation of floxuridine, a potential novel prodrug, catalyzed by β-galactosidase. This specificity could be crucial for developing precise and efficient drug synthesis methods .

Mechanism of Action

Target of Action

The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

Gal-furd is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The action of Gal-furd affects the pyrimidine metabolism pathway . The conversion of Gal-furd to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that gal-furd is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of Gal-furd, impacting its bioavailability.

Result of Action

The result of Gal-furd’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making Gal-furd a potent antineoplastic agent.

Action Environment

The action of Gal-furd is influenced by the presence of the enzyme β-D-galactosidase, which converts Gal-furd to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of Gal-furd may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPARJRXLUUYJW-FQKYAJAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-beta-D-Galactosyl-5-fluorouridine

CAS RN

149965-92-4
Record name 5'-O-Galactosyl-5-fluorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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